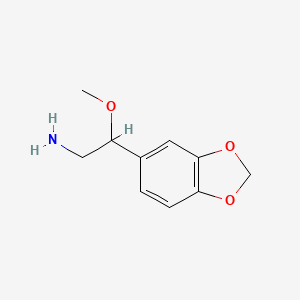![molecular formula C13H6FN3 B12112029 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile CAS No. 610279-64-6](/img/structure/B12112029.png)
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and significant roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with fluorinated benzaldehyde derivatives can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Fluorinated Aromatic Compounds: These compounds contain fluorine atoms and are studied for their unique chemical and biological properties
Uniqueness
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile is unique due to its specific structural features, including the presence of a fluorine atom and a naphthyridine ring system. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
610279-64-6 |
|---|---|
Molecular Formula |
C13H6FN3 |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
9-fluorobenzo[h][1,6]naphthyridine-5-carbonitrile |
InChI |
InChI=1S/C13H6FN3/c14-8-3-4-11-10(6-8)13-9(2-1-5-16-13)12(7-15)17-11/h1-6H |
InChI Key |
NHRYFKQDWBDEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C3C=CC(=CC3=C2N=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B12111947.png)
![Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-](/img/structure/B12111948.png)
![Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-](/img/structure/B12111950.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)
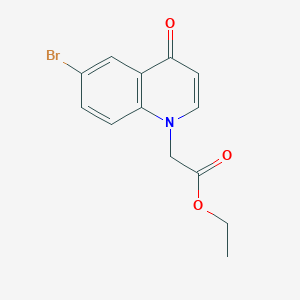
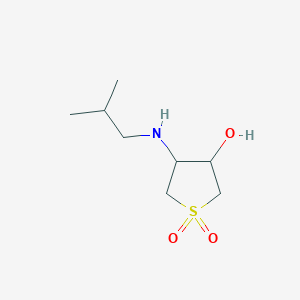
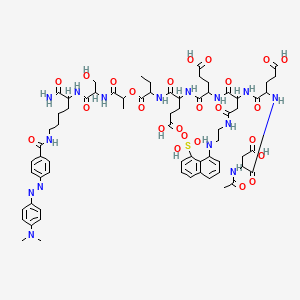

![Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester](/img/structure/B12111994.png)
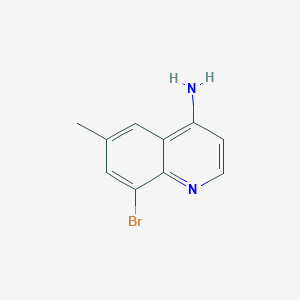
![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)
